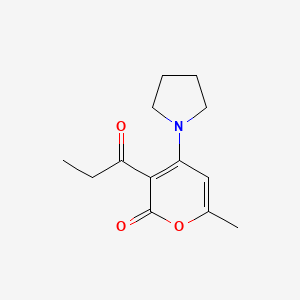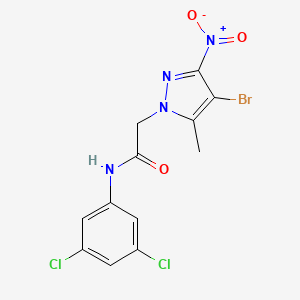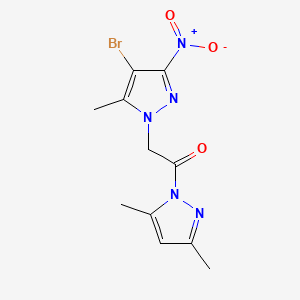
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide
Overview
Description
2-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups, and an acetamide moiety linked to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Nitration: The brominated pyrazole undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
Acetamide Formation: The nitro-substituted pyrazole is then reacted with 2-chloro-N-(6-methylpyridin-2-yl)acetamide under basic conditions to form the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Aqueous acid or base.
Major Products:
Reduction: 2-(4-amino-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and 6-methylpyridin-2-amine.
Chemistry:
Ligand Design: Used in the design of ligands for coordination chemistry due to its multiple functional groups.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacophore Development: Potential use in the development of pharmacophores for drug discovery, particularly in targeting specific enzymes or receptors.
Antimicrobial Agents: Investigated for antimicrobial properties due to the presence of the nitro group.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide: Similar structure with chlorine instead of bromine.
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-pyridyl)acetamide: Similar structure with a pyridine ring without the methyl group.
Uniqueness:
- The presence of both bromine and nitro groups on the pyrazole ring provides unique reactivity and potential for diverse chemical transformations.
- The combination of pyrazole and pyridine rings linked by an acetamide moiety offers a versatile scaffold for drug design and material science applications.
This compound’s unique structure and reactivity make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O3/c1-7-4-3-5-9(14-7)15-10(19)6-17-8(2)11(13)12(16-17)18(20)21/h3-5H,6H2,1-2H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOGVTBWRLGGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-oxo-3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B3747839.png)
![4-AMINO-3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B3747845.png)
![ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B3747852.png)


![N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B3747867.png)
![8-BENZYL-7-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3747869.png)
![2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-CHLOROANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B3747874.png)
![propan-2-yl 4-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)butanoate](/img/structure/B3747886.png)
![7-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-8-(3-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3747895.png)
![8-(3-CHLOROPHENYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3747900.png)
![4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B3747917.png)


